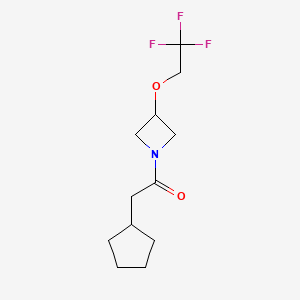

![molecular formula C13H12N2O4S B2471396 4-[(Pyridin-3-ylmethyl)-sulfamoyl]-benzoic acid CAS No. 325851-07-8](/img/structure/B2471396.png)

4-[(Pyridin-3-ylmethyl)-sulfamoyl]-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

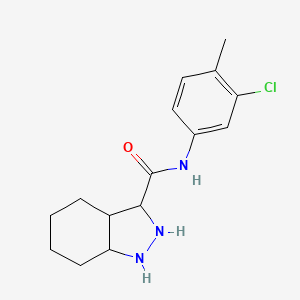

4-[(Pyridin-3-ylmethyl)-sulfamoyl]-benzoic acid, also known as 4-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic acid or PSB-1115, is a chemical compound that has been extensively studied for its potential therapeutic uses. This compound belongs to the class of sulfonamide derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Structural Diversity and Chemical Properties

Research on compounds containing similar structural elements to 4-[(Pyridin-3-ylmethyl)-sulfamoyl]-benzoic acid emphasizes the fascinating variability in chemistry and properties. These studies explore the preparation procedures, properties of organic compounds, and their complex compounds' spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. The reviews suggest areas for further investigation into analogues of the compound (Boča, Jameson, & Linert, 2011).

Environmental Degradation and Toxicity

A critical area of research involves the microbial degradation of polyfluoroalkyl chemicals, which shares similarities in the chemical structure with this compound. These studies explore the environmental biodegradability and the transformation into perfluoroalkyl carboxylic and sulfonic acids, highlighting the toxicological concerns and regulatory actions due to their persistence and ubiquity in the environment (Liu & Mejia Avendaño, 2013).

Treatment and Removal from the Environment

Innovative treatment technologies focus on removing perfluorinated compounds from water, relevant to understanding the fate and treatment of compounds like this compound. These technologies include adsorption, advanced oxidation, and reduction processes, showcasing the challenges and promising approaches for dealing with such persistent organic pollutants in aquatic environments (Gagliano et al., 2019).

Mechanism of Action

Target of Action

Compounds with a sulfamoyl group are often involved in inhibiting carbonic anhydrase, an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions. This enzyme is a target for drugs used to treat glaucoma, epilepsy, altitude sickness, and other conditions .

Mode of Action

The compound may bind to the active site of the target enzyme, preventing it from catalyzing its normal reactions. This can alter the balance of chemical reactions in the cell .

Biochemical Pathways

By inhibiting the target enzyme, the compound could disrupt various biochemical pathways in the cell, such as the regulation of pH and the transport of carbon dioxide .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. Factors such as its solubility, stability, and the presence of functional groups can influence how it is absorbed and distributed in the body, how it is metabolized by enzymes, and how it is excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For example, if it inhibits an enzyme involved in regulating pH, it could potentially disrupt the normal pH balance in cells .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. These factors can affect the compound’s structure and reactivity, and hence its ability to bind to its target and exert its effects .

properties

IUPAC Name |

4-(pyridin-3-ylmethylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c16-13(17)11-3-5-12(6-4-11)20(18,19)15-9-10-2-1-7-14-8-10/h1-8,15H,9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYSMZVLUUJKDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665454 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2471314.png)

![2,4(1H,3H)-Quinazolinedione, 3-[2-(dimethylamino)ethyl]-](/img/structure/B2471318.png)

![N-[4-[(4-iodophenyl)sulfonylamino]phenyl]acetamide](/img/structure/B2471319.png)

![4-{[(4-Chlorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B2471321.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxamide](/img/structure/B2471322.png)

![6-[4-({[2-(acetylamino)-5-methylphenyl]sulfonyl}amino)phenoxy]-N-butylnicotinamide](/img/structure/B2471329.png)

![1-(4-Chloro-2-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2471330.png)

![3,5-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2471331.png)